4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a [2+3] cycloaddition mechanism.
Esterification: The tetrazole-containing intermediate is then reacted with 4-butoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of tetrazole N-oxides.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in the design of pharmaceuticals with improved pharmacokinetic properties.
Biological Research: The compound can be used as a probe in biological studies to investigate the interactions of tetrazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The ester group may also undergo hydrolysis in biological systems, releasing the active tetrazole-containing moiety.
Comparison with Similar Compounds
Similar compounds to 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate include:
4-(1H-tetrazol-1-yl)benzoic acid: This compound lacks the butoxy group but retains the tetrazole and benzoic acid functionalities, making it useful in similar applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring, offering different electronic properties and reactivity.
4-(1H-imidazol-1-yl)benzoic acid: This compound contains an imidazole ring, which has different hydrogen bonding and coordination properties compared to the tetrazole ring.
The uniqueness of this compound lies in its combination of the tetrazole ring and the butoxybenzoate ester, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-16-8-4-14(5-9-16)18(23)25-17-10-6-15(7-11-17)22-13-19-20-21-22/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
ZAUKLQPYFSIZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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